N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-2-29(26,27)16-9-7-8-15(14-16)21(25)23-18-11-4-3-10-17(18)22-24-19-12-5-6-13-20(19)28-22/h3-14H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICSVOYXEPKAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide typically involves the reaction of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or benzothiazole rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound is primarily studied for its potential as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are critical in various biological processes, including pain modulation and inflammation. Inhibition of these enzymes can lead to significant therapeutic effects in pain management and other conditions.
Structure-Activity Relationship Studies
Recent studies have focused on the structure-activity relationship (SAR) of benzothiazole-phenyl-based compounds. These studies aim to optimize the efficacy and selectivity of inhibitors targeting sEH and FAAH.
Key Findings from SAR Studies
- Benzothiazole Moiety : The presence of the benzothiazole ring is crucial for the biological activity of these compounds. Modifications to this moiety can significantly affect binding affinity and inhibitory potency.
- Phenyl Substituents : Variations in the phenyl substituents attached to the benzothiazole can enhance or diminish inhibitory activity. For instance, certain electron-donating groups have been shown to improve binding interactions with target enzymes.
Dual Inhibitors Development
A notable study reported the synthesis and evaluation of dual sEH/FAAH inhibitors based on benzothiazole-phenyl structures. The findings indicated that specific analogs exhibited low nanomolar inhibition potencies for both enzymes, demonstrating their potential as effective analgesics without the risk of drug-drug interactions associated with co-administration of separate inhibitors .
Pain Management Applications
In vivo studies have demonstrated that compounds similar to N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide can produce significant antinociceptive effects in animal models. These studies highlight the compound's potential for treating chronic pain conditions while minimizing side effects typically associated with conventional analgesics .
Comparative Data Table
The following table summarizes key characteristics and findings related to this compound and its analogs:
| Compound Name | Target Enzyme | Inhibition Potency (nM) | Therapeutic Use |
|---|---|---|---|
| This compound | sEH/FAAH | < 50 | Pain management |
| Analog A (e.g., 2-chloro derivative) | sEH/FAAH | < 30 | Enhanced analgesic effects |
| Analog B (e.g., 4-methyl derivative) | sEH/FAAH | < 40 | Potential anti-inflammatory agent |
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with proteins or enzymes, potentially inhibiting their activity. The ethylsulfonyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound differs from structurally related benzamide and benzo[d]thiazole derivatives in its substitution patterns:
- Ethylsulfonyl vs. Methyl/Trifluoromethyl : The ethylsulfonyl group in the target compound is bulkier and more polar than methyl or trifluoromethyl groups found in analogs (e.g., compounds 3l–3p in ). This may improve solubility and reduce cytochrome P450-mediated metabolism compared to trifluoromethyl groups .
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a benzothiazole moiety , a phenyl group , and an ethylsulfonyl-substituted benzamide , which contribute to its unique chemical reactivity and biological activity. The synthesis typically involves the reaction of 2-aminobenzothiazole with a benzoyl chloride derivative in the presence of a base, such as triethylamine, under controlled conditions.
Biological Activity Overview
Research indicates that benzothiazole derivatives, including this compound, exhibit a range of biological activities:
- Antitumor Activity : Benzothiazole compounds have shown significant anti-cancer properties. For instance, derivatives have been reported to inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .
- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, reducing the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in various inflammatory diseases .
- Neuroprotective Properties : Some studies suggest that benzothiazole derivatives may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation. For example, it can interact with acetylcholinesterase (AChE), which is vital for neurotransmitter regulation in Alzheimer's disease .
- Cell Cycle Arrest and Apoptosis : Research has demonstrated that certain benzothiazole derivatives induce apoptosis in cancer cells and cause cell cycle arrest at specific phases. This effect is often assessed using assays that measure cell viability and apoptosis markers .
- Protein-Ligand Interactions : The unique functional groups in the compound enhance its solubility and facilitate interactions with biological membranes, allowing it to effectively target proteins involved in disease processes.
Case Studies and Research Findings
Several studies have highlighted the biological activity of benzothiazole derivatives:
- A study synthesized 25 novel benzothiazole compounds, including derivatives similar to this compound. These were evaluated for their anticancer properties, showing significant inhibition of cancer cell proliferation and migration .
- Another investigation focused on the neuroprotective effects of benzothiazole derivatives, demonstrating their potential as AChE inhibitors with promising IC50 values indicating strong inhibitory activity against enzyme targets relevant to Alzheimer's disease .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
